

Spectroscopic Profile of Monomethyl Glutarate: A Technical Guide

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Compound of Interest

Compound Name: Monomethyl glutarate

Cat. No.: B073577

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Introduction

Monomethyl glutarate (5-methoxy-5-oxopentanoic acid) is a dicarboxylic acid monoester with relevance in various chemical and biological studies.[1] As a human urinary metabolite, its characterization is significant in metabolomics.[1] This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **monomethyl glutarate**, intended for researchers, scientists, and professionals in drug development. The presented data is crucial for the structural elucidation and analytical quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **monomethyl glutarate**, both ^1H (proton) and ^{13}C (carbon-13) NMR data are essential for its characterization.

^1H NMR Data

The ^1H NMR spectrum of **monomethyl glutarate** exhibits distinct signals corresponding to the different types of protons in its structure. The chemical shifts are influenced by the electronic environment of each proton.

Assignment	Chemical Shift (δ) in ppm	Solvent	Frequency
-COOH	~11.68	CDCl ₃	90 MHz
-OCH ₃	3.69	Water	600 MHz
-OCH ₃	3.687	CDCl ₃	90 MHz
-CH ₂ -C(=O)O	2.43	CDCl ₃	90 MHz
-CH ₂ -C(=O)OH	2.40	Water	600 MHz
-CH ₂ -CH ₂ -CH ₂ -	1.98	CDCl ₃	90 MHz
-CH ₂ -CH ₂ -CH ₂ -	1.82 - 1.85	Water	600 MHz

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Assignment	Chemical Shift (δ) in ppm	Solvent
-C=O (acid)	179.4	CDCl ₃
-C=O (ester)	173.8	CDCl ₃
-OCH ₃	51.7	CDCl ₃
-CH ₂ -C(=O)O	33.1	CDCl ₃
-CH ₂ -C(=O)OH	33.0	CDCl ₃
-CH ₂ -CH ₂ -CH ₂ -	20.2	CDCl ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Assignment	Technique
2950-3300	O-H stretch (broad, carboxylic acid)	Film
1735	C=O stretch (ester)	Film
1710	C=O stretch (carboxylic acid)	Film
1200-1300	C-O stretch (ester and acid)	Film

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

m/z	Relative Intensity (%)	Assignment
146	-	Molecular Ion [M] ⁺
115	67.7	[M - OCH ₃] ⁺
114	41.0	[M - CH ₃ OH] ⁺
101	10.7	[M - COOH] ⁺
87	82.6	[M - COOCH ₃] ⁺
59	55.6	[COOCH ₃] ⁺
43	100.0	[C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺ Fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **monomethyl glutarate** (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or D_2O) in a standard 5 mm NMR tube. The spectrum is acquired on a spectrometer operating at a frequency of 90 MHz or 600 MHz. For ^1H NMR, the spectral width is typically set from -2 to 12 ppm, and for ^{13}C NMR, from 0 to 200 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared Spectroscopy

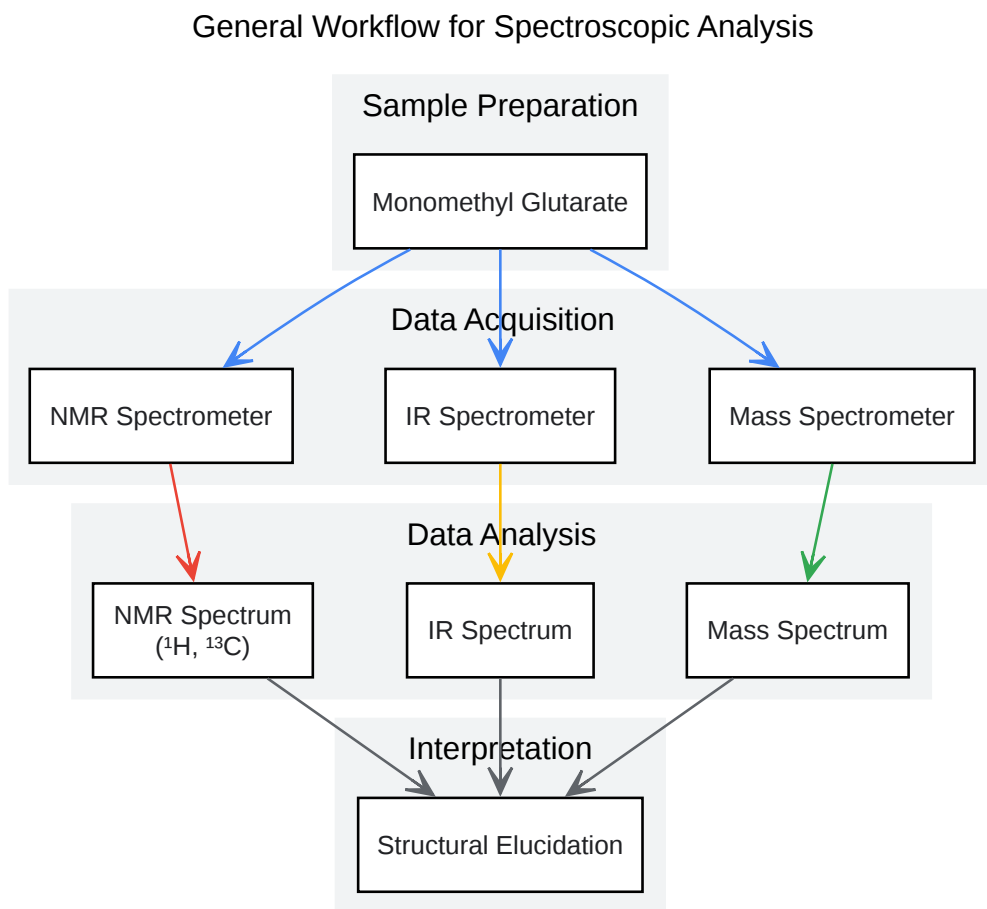
For a liquid sample like **monomethyl glutarate**, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. The plates are then mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first, followed by the sample spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} .

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of **monomethyl glutarate** (approximately $10\text{ }\mu\text{g/mL}$) is prepared in a volatile organic solvent such as dichloromethane or methanol. A small volume (typically $1\text{ }\mu\text{L}$) of the solution is injected into the GC-MS system. The gas chromatograph separates the components of the sample, which are then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer scans a range of m/z values (e.g., 40-200 amu) to produce the mass spectrum.

Visualizations

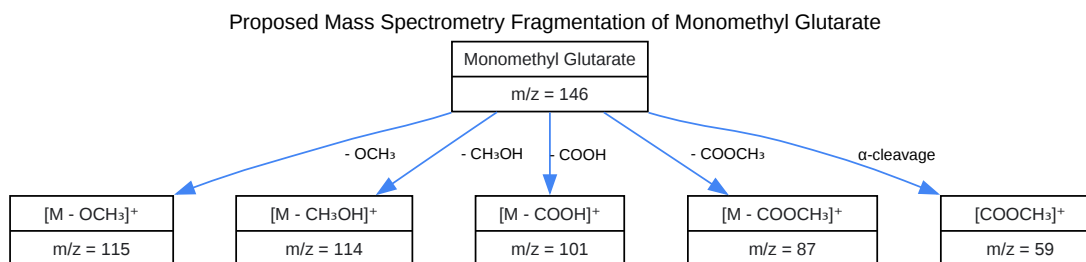
Spectroscopic Analysis Workflow



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Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation of Monomethyl Glutarate



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Caption: Fragmentation of **monomethyl glutarate** in MS.

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References

- 1. Monomethyl glutarate | C₆H₁₀O₄ | CID 73917 - PubChem [pubchem.ncbi.nlm.nih.gov]
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